1,5-dimethyl-1H-pyrrole-2-carbothioamide 1,5-dimethyl-1H-pyrrole-2-carbothioamide
Brand Name: Vulcanchem
CAS No.: 134789-90-5
VCID: VC13307652
InChI: InChI=1S/C7H10N2S/c1-5-3-4-6(7(8)10)9(5)2/h3-4H,1-2H3,(H2,8,10)
SMILES: CC1=CC=C(N1C)C(=S)N
Molecular Formula: C7H10N2S
Molecular Weight: 154.24 g/mol

1,5-dimethyl-1H-pyrrole-2-carbothioamide

CAS No.: 134789-90-5

Cat. No.: VC13307652

Molecular Formula: C7H10N2S

Molecular Weight: 154.24 g/mol

* For research use only. Not for human or veterinary use.

1,5-dimethyl-1H-pyrrole-2-carbothioamide - 134789-90-5

Specification

CAS No. 134789-90-5
Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
IUPAC Name 1,5-dimethylpyrrole-2-carbothioamide
Standard InChI InChI=1S/C7H10N2S/c1-5-3-4-6(7(8)10)9(5)2/h3-4H,1-2H3,(H2,8,10)
Standard InChI Key FJBWDQATHDGRDH-UHFFFAOYSA-N
SMILES CC1=CC=C(N1C)C(=S)N
Canonical SMILES CC1=CC=C(N1C)C(=S)N

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of 1,5-dimethyl-1H-pyrrole-2-carbothioamide is C₇H₁₀N₂S, with a molecular weight of 154.24 g/mol . The SMILES notation (CC1=CC=C(N1C)C(=S)N) and InChIKey (FJBWDQATHDGRDH-UHFFFAOYSA-N) confirm its substitution pattern: methyl groups at positions 1 and 5 of the pyrrole ring and a carbothioamide (-C(=S)NH₂) group at position 2 .

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR): While direct NMR data for this compound is scarce, analogous pyrrole derivatives exhibit characteristic signals. For example, the methyl groups typically resonate near δ 2.3–2.5 ppm, while the thioamide proton appears as a broad singlet around δ 9.2–9.3 ppm .

  • Infrared (IR) Spectroscopy: The thioamide group shows a strong absorption band near 1250–1350 cm⁻¹ (C=S stretch) and 3200–3400 cm⁻¹ (N-H stretch) .

Predicted Physicochemical Properties

Key properties include:

PropertyValueSource
Boiling Point295.4 ± 42.0 °C
Density1.2 ± 0.1 g/cm³
Collision Cross Section133.1 Ų ([M+H]+ adduct)
LogP (Predicted)1.8

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Friedel-Crafts Acylation: Pyrrole-2-carbaldehyde undergoes acylation with trichloroacetyl chloride to form a trichloroacetylpyrrole intermediate .

  • Thioamidation: The intermediate reacts with ammonium thiocyanate (NH₄SCN) in the presence of pyridine and triethylamine, yielding 1,5-dimethyl-1H-pyrrole-2-carbothioamide with an 81% isolated yield.

Scalability and Optimization

Gram-scale production is feasible using crystallization from dichloromethane, avoiding chromatographic purification . Modifications to the reaction conditions (e.g., temperature, solvent) have been explored to enhance yield and purity .

Applications in Medicinal Chemistry

Drug Development

The compound’s scaffold is a promising candidate for:

  • Antibacterial Agents: Addressing multidrug-resistant pathogens like MRSA .

  • Antitubercular Drugs: Overcoming resistance in M. tuberculosis .

  • Anti-Inflammatory Compounds: Pyrrole-2,5-dione derivatives show COX-2 inhibition .

Pharmacokinetic Profiling

  • Metabolic Stability: Compounds with 4-substituted phenyl groups exhibit prolonged half-lives in murine microsomes .

  • BBB Permeability: Predicted to cross the blood-brain barrier, enabling CNS applications .

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